1-(5-Aminopyridin-2-yl)pyridin-2(1H)-one, also known as a derivative of 3-aminopyridine-2(1H)-one, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring structure that is modified with an amino group, which enhances its reactivity and biological interactions. The classification of this compound falls under the category of heterocyclic organic compounds, specifically pyridine derivatives.
The synthesis and characterization of 1-(5-aminopyridin-2-yl)pyridin-2(1H)-one have been explored in various studies, highlighting its importance as a building block for biologically active molecules. Research articles and patents provide detailed methodologies for its synthesis and applications in pharmaceuticals.
1-(5-Aminopyridin-2-yl)pyridin-2(1H)-one is classified as:
The synthesis of 1-(5-aminopyridin-2-yl)pyridin-2(1H)-one can be achieved through various methods, including:
For example, one method involves the acylation of 3-amino derivatives followed by cyclization under acidic conditions. The use of solvents like dichloromethane or methanol in controlled temperatures can enhance yields significantly. The reaction conditions typically require careful monitoring to prevent side reactions and ensure high purity of the final product .
The molecular structure of 1-(5-aminopyridin-2-yl)pyridin-2(1H)-one consists of:
The molecular formula is with a molecular weight of approximately 174.20 g/mol. The InChI representation for this compound is critical for computational studies and structural identification in databases.
The compound is known to participate in various chemical reactions, including:
For instance, reactions involving isothiocyanates lead to the formation of thiourea derivatives, which have shown promising biological activities . Additionally, the compound can be modified through acylation or alkylation processes to enhance its pharmacological properties.
The mechanism by which 1-(5-aminopyridin-2-yl)pyridin-2(1H)-one exerts its biological effects often involves interaction with specific enzymes or receptors. For example:
Studies indicate that the binding affinity of this compound to target proteins can be substantial, with calculated binding energies suggesting effective inhibition mechanisms . Such interactions are essential for its potential therapeutic applications.
1-(5-Aminopyridin-2-yl)pyridin-2(1H)-one represents a privileged bicyclic scaffold in contemporary medicinal chemistry, characterized by a hybrid structure integrating a pyridin-2-one ring and a 5-aminopyridine moiety. This compound exemplifies the strategic fusion of nitrogen-containing heterocycles—pyridinones contribute hydrogen-bonding capacity and dipole moments, while aminopyridines introduce essential pharmacophoric features for target engagement. Such molecular architectures are increasingly valorized in drug discovery due to their versatile interactions with biological targets, particularly enzymes and receptors implicated in neurological, oncological, and inflammatory pathways [4] [5]. The scaffold’s significance is further amplified by its synthetic tractability, enabling extensive structural diversification for structure-activity relationship (SAR) exploration and optimization of pharmacokinetic properties [6] [7].
Table 1: Core Identification and Physicochemical Profile of 1-(5-aminopyridin-2-yl)pyridin-2(1H)-one
Property | Value/Descriptor |
---|---|
Systematic Name | 1-(5-aminopyridin-2-yl)pyridin-2(1H)-one |
Molecular Formula | C₁₀H₉N₃O |
Molecular Weight | 187.20 g/mol |
Key Fragments | Pyridin-2-one, 5-Aminopyridine |
CAS Registry Number | 2098096-55-8 (Related derivative: 1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol) [1] |
The bicyclic framework of 1-(5-aminopyridin-2-yl)pyridin-2(1H)-one exhibits distinctive three-dimensional features critical for bioactivity. The pyridin-2-one ring adopts a partially saturated, planar conformation with marked polarization between the carbonyl oxygen (hydrogen-bond acceptor) and the adjacent N-H (hydrogen-bond donor). This dipole facilitates complementary interactions with enzyme active sites, analogous to urea or carbamate functionalities in validated drugs [4]. Concurrently, the fused 5-aminopyridine ring contributes aromatic character and π-stacking capability, while its exocyclic primary amine (–NH₂) serves as a versatile handle for hydrogen-bond donation or metalloenzyme coordination.
X-ray crystallographic studies of related pyridinone derivatives reveal recurrent supramolecular motifs:
Table 2: Representative Target Interactions of Bicyclic Pyridinone/Aminopyridine Hybrids
Biological Target | Key Interactions | Functional Role |
---|---|---|
Kinases (MPS1, Aurora) | Pyridinone C=O with hinge backbone NH; Aminopyridine -NH₂ with catalytic lysine | Disruption of ATP binding; Mitotic inhibition [2] |
nNOS | 2-Aminopyridine -NH₂ with Glu592; Pyridine N coordination to heme | Selective NO reduction; Neuroprotection [5] |
BACE-1 | Aminopyridine -NH₂ with Asp dyad; Pyridinone C=O with flap residues | β-amyloid reduction; Anti-Alzheimer’s |
The dihedral angle between the pyridinone and aminopyridine rings governs three-dimensional presentation of pharmacophores. Density functional theory (DFT) calculations indicate moderate torsional flexibility (∼20–40° rotation), enabling adaptive binding to divergent protein topographies [4]. This semi-rigidity balances preorganization for target recognition with conformational entropy preservation—a key advantage over fully flexible linkers. Patent WO2021064186A1 demonstrates this principle, where derivatives of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one maintain optimal geometry for ion channel modulation (e.g., Naᵥ1.7 for pain management) through controlled rotational freedom [4].
The 5-aminopyridine component in this scaffold is not a passive structural element but a critical determinant of pharmacological efficacy. Its electron-donating amino group substantially alters the electronic profile of the pyridine ring, elevating the highest occupied molecular orbital (HOMO) energy and enhancing π-donor capacity for charge-transfer interactions. This modification is strategically employed to improve target affinity, pharmacokinetics, and physicochemical properties.
The chemical versatility of the 5-aminopyridine ring enables multiple derivatization pathways critical for lead optimization:
Table 3: Impact of 5-Aminopyridine Substitution on Bioactivity
Derivative Structure | Biological Activity | Potency Enhancement | Source |
---|---|---|---|
N-Ethyl-5-aminopyridine | nNOS inhibition | 18% oral bioavailability; 153-fold iNOS selectivity [5] | nNOS inhibitors |
5-(Aroylamino)pyridine | Dual AChE/BACE-1 inhibition | IC₅₀ = 1.43 μM (AChE); 10.9 μM (BACE-1) | Anti-Alzheimer’s |
5-((3,4-Difluorophenyl)carbamoyl)pyridine | Anti-fibrotic (HSC-T6 inhibition) | IC₅₀ = 45.81 μM; >2-fold vs. Pirfenidone [7] | Anti-fibrotics |
The strategic incorporation of 1-(5-aminopyridin-2-yl)pyridin-2(1H)-one into drug discovery campaigns underscores its dual utility: as a conformationally constrained scaffold enabling precise vectorial display of pharmacophores, and as a synthetically adaptable template for property optimization. Future directions will likely exploit advances in C–H functionalization and computational modeling to further refine target selectivity and ADME profiles of this privileged chemotype.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7